molecular formula C15H12N2O2 B13592048 (2Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide

(2Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B13592048
M. Wt: 252.27 g/mol
InChI Key: GSHOWOVDVQOHCN-LCYFTJDESA-N
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Description

(2Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide is an organic compound that features a benzyl group, a cyano group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: Benzylamine, furan-2-carbaldehyde, and malononitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol.

    Procedure: The benzylamine reacts with furan-2-carbaldehyde to form an imine intermediate, which then undergoes a Knoevenagel condensation with malononitrile to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The cyano group can be reduced to an amine or an aldehyde.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The cyano group could act as an electrophile, while the furan ring might participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-benzyl-2-cyano-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2Z)-N-benzyl-2-cyano-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(2Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to thiophene or pyridine analogs. This can affect its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C15H12N2O2/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18)/b13-9-

InChI Key

GSHOWOVDVQOHCN-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CO2)/C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C#N

Origin of Product

United States

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